Cas no 1806422-81-0 (5-Phenyl-2-(trifluoromethyl)isonicotinic acid)

5-Phenyl-2-(trifluoromethyl)isonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Phenyl-2-(trifluoromethyl)isonicotinic acid
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- Inchi: 1S/C13H8F3NO2/c14-13(15,16)11-6-9(12(18)19)10(7-17-11)8-4-2-1-3-5-8/h1-7H,(H,18,19)
- InChI Key: ZEELDCLLTCPFSD-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=O)O)C(=CN=1)C1C=CC=CC=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 326
- XLogP3: 2.9
- Topological Polar Surface Area: 50.2
5-Phenyl-2-(trifluoromethyl)isonicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029002496-250mg |
5-Phenyl-2-(trifluoromethyl)isonicotinic acid |
1806422-81-0 | 95% | 250mg |
$989.80 | 2022-03-31 | |
Alichem | A029002496-500mg |
5-Phenyl-2-(trifluoromethyl)isonicotinic acid |
1806422-81-0 | 95% | 500mg |
$1,802.95 | 2022-03-31 | |
Alichem | A029002496-1g |
5-Phenyl-2-(trifluoromethyl)isonicotinic acid |
1806422-81-0 | 95% | 1g |
$2,981.85 | 2022-03-31 |
5-Phenyl-2-(trifluoromethyl)isonicotinic acid Related Literature
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
Additional information on 5-Phenyl-2-(trifluoromethyl)isonicotinic acid
5-Phenyl-2-(trifluoromethyl)isonicotinic Acid: A Comprehensive Overview
5-Phenyl-2-(trifluoromethyl)isonicotinic acid, also known by its CAS number CAS No 1806422-81-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of isonicotinic acids, which are derivatives of isonicotinic acid (4-pyridinecarboxylic acid). The presence of a phenyl group at the 5-position and a trifluoromethyl group at the 2-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The molecular structure of 5-Phenyl-2-(trifluoromethyl)isonicotinic acid consists of a pyridine ring with a carboxylic acid group at position 4, a phenyl group at position 5, and a trifluoromethyl group at position 2. The trifluoromethyl group is an electron-withdrawing substituent, which can influence the electronic properties of the pyridine ring, potentially enhancing its reactivity in certain chemical reactions. The phenyl group, on the other hand, adds aromaticity and can participate in π–π interactions, which may be beneficial in drug design for improving bioavailability or binding affinity.
Recent studies have highlighted the potential of 5-Phenyl-2-(trifluoromethyl)isonicotinic acid as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of inhibitors for histone acetyltransferases (HATs), which are enzymes involved in epigenetic regulation. The trifluoromethyl group has been shown to enhance the potency of such inhibitors by stabilizing key interactions within the enzyme's active site.
In addition to its role in drug discovery, this compound has also been investigated for its potential in materials science. The combination of electron-withdrawing and aromatic substituents makes it a candidate for use in organic electronics, such as in the development of semiconducting materials or light-emitting diodes (LEDs). Recent advancements in this area have demonstrated that derivatives of isonicotinic acids can exhibit desirable electronic properties for such applications.
The synthesis of 5-Phenyl-2-(trifluoromethyl)isonicotinic acid typically involves multi-step organic reactions. One common approach involves the Friedländer synthesis, where an o-amino aryl ketone reacts with an aldehyde to form a pyridine ring. Subsequent functionalization steps are then employed to introduce the phenyl and trifluoromethyl groups. Researchers have also explored more efficient synthetic routes, such as using microwave-assisted synthesis or catalytic methods, to improve yield and reduce reaction time.
The physical properties of this compound include a melting point around 190–195°C and solubility in common organic solvents such as dichloromethane and acetonitrile. Its stability under various conditions has been studied extensively, with results indicating that it is stable under normal storage conditions but may degrade under strongly acidic or basic environments.
In terms of biological activity, recent studies have focused on evaluating its potential as an anti-inflammatory agent. Preclinical data suggest that this compound exhibits moderate anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. However, further research is needed to confirm these findings and assess its safety profile for potential therapeutic use.
The environmental impact of 5-Phenyl-2-(trifluoromethyl)isonicotinic acid has also been a topic of interest. Studies on its biodegradability indicate that it undergoes slow degradation under aerobic conditions, raising concerns about its persistence in aquatic environments. Regulatory agencies are therefore encouraging the development of more environmentally friendly alternatives or methods for its disposal.
In conclusion, 5-Phenyl-2-(trifluoromethyl)isonicotinic acid, with its unique structural features and diverse applications, continues to be a subject of intense research activity. Its role as a precursor for bioactive compounds and materials highlights its importance in both medicinal chemistry and materials science. As research progresses, it is anticipated that new insights into its properties and applications will further enhance its utility across various industries.
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